1-[(4-Methyl-2-pentyloxyphenyl)sulfonyl]-4-phenylpiperazine
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Overview
Description
1-[(4-Methyl-2-pentyloxyphenyl)sulfonyl]-4-phenylpiperazine is a complex organic compound that features a piperazine ring substituted with a phenyl group and a sulfonyl group attached to a methyl-pentyloxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Methyl-2-pentyloxyphenyl)sulfonyl]-4-phenylpiperazine typically involves multi-step organic reactions. One common approach is the sulfonylation of 4-phenylpiperazine with 4-methyl-2-pentyloxybenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Methyl-2-pentyloxyphenyl)sulfonyl]-4-phenylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles like bromine or nitric acid in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1-[(4-Methyl-2-pentyloxyphenyl)sulfonyl]-4-phenylpiperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying receptor-ligand interactions due to its piperazine core.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(4-Methyl-2-pentyloxyphenyl)sulfonyl]-4-phenylpiperazine involves its interaction with biological targets such as enzymes or receptors. The sulfonyl group can form hydrogen bonds with amino acid residues, while the piperazine ring can interact with hydrophobic pockets in the target protein. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine
- 1-[(4-Methyl-2-methoxyphenyl)sulfonyl]-4-phenylpiperazine
- 1-[(4-Methyl-2-ethoxyphenyl)sulfonyl]-4-phenylpiperazine
Uniqueness
1-[(4-Methyl-2-pentyloxyphenyl)sulfonyl]-4-phenylpiperazine is unique due to the presence of the pentyloxy group, which can influence its lipophilicity and, consequently, its biological activity and solubility. This structural variation can lead to differences in pharmacokinetics and pharmacodynamics compared to similar compounds.
Properties
Molecular Formula |
C22H30N2O3S |
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Molecular Weight |
402.6 g/mol |
IUPAC Name |
1-(4-methyl-2-pentoxyphenyl)sulfonyl-4-phenylpiperazine |
InChI |
InChI=1S/C22H30N2O3S/c1-3-4-8-17-27-21-18-19(2)11-12-22(21)28(25,26)24-15-13-23(14-16-24)20-9-6-5-7-10-20/h5-7,9-12,18H,3-4,8,13-17H2,1-2H3 |
InChI Key |
OLQCBQVASMUNSP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=C(C=CC(=C1)C)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
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